molecular formula C5H11ClO4S B2876526 (2R)-2,3-dimethoxypropane-1-sulfonyl chloride CAS No. 2230789-77-0

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

Cat. No. B2876526
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride, also known as DMPSCl, is a sulfonyl chloride derivative used in organic synthesis as a protecting group for alcohols and amines. DMPSCl is a colorless liquid with a molecular weight of 214.7 g/mol and a boiling point of 108-110°C. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-2,3-dimethoxypropane-1-sulfonyl chloride involves the reaction of (2R)-2,3-dimethoxypropane-1-sulfonic acid with thionyl chloride.

Starting Materials
(2R)-2,3-dimethoxypropane-1-sulfonic acid, Thionyl chloride

Reaction
Add (2R)-2,3-dimethoxypropane-1-sulfonic acid to a round-bottom flask., Add thionyl chloride dropwise to the flask while stirring., Heat the mixture to reflux for 2 hours., Cool the mixture to room temperature., Filter the mixture to remove any solids., Concentrate the filtrate under reduced pressure to obtain (2R)-2,3-dimethoxypropane-1-sulfonyl chloride as a colorless liquid.

Mechanism Of Action

The mechanism of action of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and the hydroxyl or amino group of the target molecule. This reaction results in the formation of a stable intermediate, which can then be further modified to yield the desired product. The protecting group can be removed using a nucleophile, such as hydroxylamine or sodium methoxide.

Biochemical And Physiological Effects

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride has no known biochemical or physiological effects as it is not used in drug development or clinical applications. However, it has been shown to be relatively non-toxic and can be safely handled in a laboratory setting.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2,3-dimethoxypropane-1-sulfonyl chloride as a protecting group include its high reactivity, stability under a wide range of reaction conditions, and ease of removal. Additionally, (2R)-2,3-dimethoxypropane-1-sulfonyl chloride is compatible with a variety of functional groups and can be used in the synthesis of a wide range of compounds.
The limitations of using (2R)-2,3-dimethoxypropane-1-sulfonyl chloride include its relatively high cost and the potential for side reactions during the synthesis process. Additionally, the use of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the use of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride in scientific research. One potential application is in the development of new drugs and therapeutic agents. (2R)-2,3-dimethoxypropane-1-sulfonyl chloride can be used in the synthesis of novel compounds with potential pharmacological activity.
Another future direction is in the development of new materials. (2R)-2,3-dimethoxypropane-1-sulfonyl chloride can be used in the synthesis of polymers and other materials with unique properties.
Finally, (2R)-2,3-dimethoxypropane-1-sulfonyl chloride can be used in the development of new analytical techniques. For example, it can be used in the synthesis of fluorescent probes for imaging applications.
Conclusion:
In conclusion, (2R)-2,3-dimethoxypropane-1-sulfonyl chloride is a versatile compound with potential applications in a wide range of scientific research areas. Its high reactivity, stability, and ease of removal make it an attractive choice for protecting functional groups during chemical reactions. While there are limitations to its use, the potential for future applications makes (2R)-2,3-dimethoxypropane-1-sulfonyl chloride an important compound in the field of organic synthesis.

Scientific Research Applications

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride has been extensively used in scientific research as a protecting group for alcohols and amines. It is commonly used in the synthesis of peptides and nucleotides, where it plays a crucial role in protecting functional groups during chemical reactions. Additionally, (2R)-2,3-dimethoxypropane-1-sulfonyl chloride has been used in the synthesis of carbohydrates and natural products.

properties

IUPAC Name

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

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